molecular formula C15H17BrN2O B3847757 N-[(Z)-2-bicyclo[2.2.1]heptanylmethylideneamino]-3-bromobenzamide

N-[(Z)-2-bicyclo[2.2.1]heptanylmethylideneamino]-3-bromobenzamide

Cat. No.: B3847757
M. Wt: 321.21 g/mol
InChI Key: UBEXTSHPEBUROO-MFOYZWKCSA-N
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Description

N-[(Z)-2-bicyclo[221]heptanylmethylideneamino]-3-bromobenzamide is a complex organic compound that features a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-2-bicyclo[2.2.1]heptanylmethylideneamino]-3-bromobenzamide typically involves the reaction of bicyclo[2.2.1]heptane derivatives with bromobenzamide under specific conditions. One common method involves the use of epichlorohydrin in the presence of tetramethylammonium iodide to form the desired framework . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-2-bicyclo[2.2.1]heptanylmethylideneamino]-3-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

N-[(Z)-2-bicyclo[2.2.1]heptanylmethylideneamino]-3-bromobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Industry: It is used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(Z)-2-bicyclo[2.2.1]heptanylmethylideneamino]-3-bromobenzamide involves its interaction with specific molecular targets. For instance, it acts as a selective antagonist for the CXCR2 receptor, which is involved in various biological processes such as inflammation and cancer metastasis . The compound binds to the receptor, blocking its activation and subsequent signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-2-bicyclo[2.2.1]heptanylmethylideneamino]-3-bromobenzamide is unique due to its specific substitution pattern and the presence of a bromobenzamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(Z)-2-bicyclo[2.2.1]heptanylmethylideneamino]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O/c16-14-3-1-2-12(8-14)15(19)18-17-9-13-7-10-4-5-11(13)6-10/h1-3,8-11,13H,4-7H2,(H,18,19)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEXTSHPEBUROO-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C=NNC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC1CC2/C=N\NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-2-bicyclo[2.2.1]heptanylmethylideneamino]-3-bromobenzamide
Reactant of Route 2
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N-[(Z)-2-bicyclo[2.2.1]heptanylmethylideneamino]-3-bromobenzamide

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